(2E)-3-(4-chlorophenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-chlorophenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide is a complex organic compound that features a chlorophenyl group, a thiophene ring, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiadiazole ring, which can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the enamide linkage through a condensation reaction between the chlorophenyl derivative and the thiadiazole-thiophene intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the nitro group can produce the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where thiadiazole derivatives have shown promise.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: A complex molecule used in drug synthesis.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with a different core structure but similar functional groups.
Uniqueness
(2E)-3-(4-chlorophenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide is unique due to its combination of a chlorophenyl group, a thiophene ring, and a thiadiazole moiety
Properties
Molecular Formula |
C15H10ClN3OS2 |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C15H10ClN3OS2/c16-11-6-3-10(4-7-11)5-8-13(20)17-15-18-14(19-22-15)12-2-1-9-21-12/h1-9H,(H,17,18,19,20)/b8-5+ |
InChI Key |
ZRQRVZYTFIGTNP-VMPITWQZSA-N |
Isomeric SMILES |
C1=CSC(=C1)C2=NSC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CSC(=C1)C2=NSC(=N2)NC(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.